2-Iodopyrimidine
Overview
Description
2-Iodopyrimidine is a compound with the molecular formula C4H3IN2 . It has a molecular weight of 205.98 g/mol . The IUPAC name for this compound is 2-iodopyrimidine .
Synthesis Analysis
2-Iodopyrimidine can be synthesized from 2-chloropyrimidine or 2-bromopyrimidine via treatment with iodotrimethylsilane . An improved synthesis method involves the Ullmann coupling of 2-iodopyrimidine .Molecular Structure Analysis
The molecular structure of 2-Iodopyrimidine consists of a pyrimidine ring with an iodine atom attached at the 2-position . The InChI string for 2-Iodopyrimidine is InChI=1S/C4H3IN2/c5-4-6-2-1-3-7-4/h1-3H .Chemical Reactions Analysis
While specific chemical reactions involving 2-Iodopyrimidine are not mentioned in the search results, pyridopyrimidines, a class of compounds that includes 2-Iodopyrimidine, are known to be involved in various biological reactions .Physical And Chemical Properties Analysis
2-Iodopyrimidine is a solid powder at room temperature . It has a molecular weight of 205.98 g/mol . The compound has a topological polar surface area of 25.8 Ų and a complexity of 51.7 .Scientific Research Applications
2-Iodopyrimidine is a chemical compound with the molecular formula C4H3IN2 . It’s a solid powder at room temperature and has a molecular weight of 205.99 . It’s typically stored at 2-8°C .
- Specific Scientific Field : Biochemistry
- Summary of the Application : MIF and MIF2 play key roles in cell growth and immune responses . Their expression is dysregulated in cancers and neurodegenerative diseases . Accurate and convenient detection of MIF and MIF2 will facilitate research on their roles in cancer and other diseases .
- Methods of Application or Experimental Procedures : A 4-iodopyrimidine based probe was developed for the selective labeling of MIF and MIF2 . This probe incorporates a fluorophore that allows in situ imaging of these two proteins .
- Results or Outcomes : The use of this probe enabled visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells . This observation, combined with literature on nuclease activity for MIF, enabled the identification of nuclease activity for MIF2 on human genomic DNA .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-iodopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-6-2-1-3-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDGIPMYJALRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463352 | |
Record name | 2-Iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodopyrimidine | |
CAS RN |
31462-54-1 | |
Record name | 2-Iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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